molecular formula C12H12ClN3 B1424786 [(4-Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine CAS No. 1178951-36-4

[(4-Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine

Cat. No. B1424786
CAS RN: 1178951-36-4
M. Wt: 233.69 g/mol
InChI Key: USFVRQPENBTQNL-UHFFFAOYSA-N
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Description

4-(Chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine, often referred to as CPPM, is an organic compound with a variety of uses in the scientific research field. CPPM has been studied for its potential application in drug development, biochemistry, and physiology, among other areas.

Scientific Research Applications

Corrosion Inhibition

(4-Chlorophenyl)(pyrimidin-2-yl)methylamine and similar compounds have shown potential as corrosion inhibitors. A study highlighted the efficiency of such compounds in preventing corrosion of mild steel in hydrochloric acid solution. The study utilized weight loss measurements and electrochemical polarization methods to demonstrate the effectiveness of these inhibitors at low concentrations. Their adsorption on steel surfaces followed Langmuir's isotherm, and their inhibition efficiency correlated with certain quantum chemical parameters (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Crystal Structure Analysis

The crystal structure of similar compounds, like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was analyzed in another study. The research revealed that molecules formed inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between neighboring aromatic systems (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Quantum Chemical Characterization

A quantum chemistry study on hydrogen bonding sites in similar compounds, including 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, was conducted. This research used methods such as HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels to investigate molecular electrostatic potential maps and energetic parameters of complexation reactions. It identified major hydrogen bonding sites in these pyrimidine derivatives (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Antimicrobial Activity

The antimicrobial activity of pyrimidine salts, including those with structures similar to (4-Chlorophenyl)(pyrimidin-2-yl)methylamine, has been studied. These compounds were synthesized and evaluated for their antibacterial and antifungal activities. The study involved characterizing the compounds through various spectral studies and assessing their inhibition potential against different microbial strains (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Antibacterial Agent Potential

A study synthesized and characterized a compound similar to (4-Chlorophenyl)(pyrimidin-2-yl)methylamine, namely 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine. This compound showed potential as an antibacterial agent, as evidenced by its structural characterization and in vitro antibacterial activity screening against various bacterial strains (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-14-11(12-15-7-2-8-16-12)9-3-5-10(13)6-4-9/h2-8,11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFVRQPENBTQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178951-36-4
Record name [(4-chlorophenyl)(pyrimidin-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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